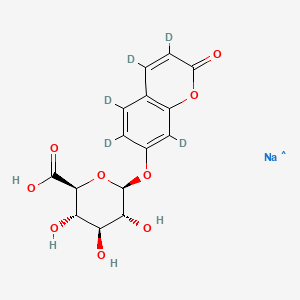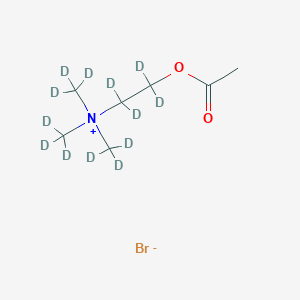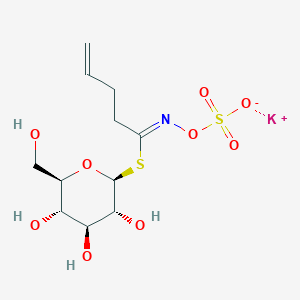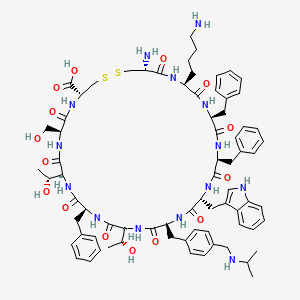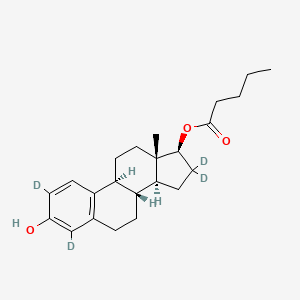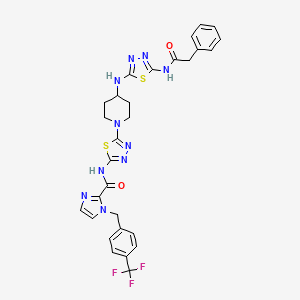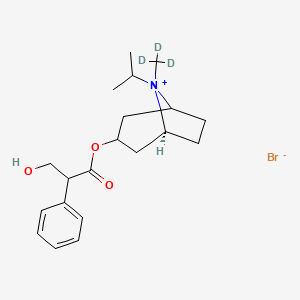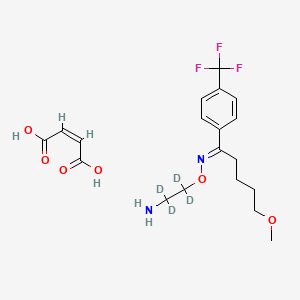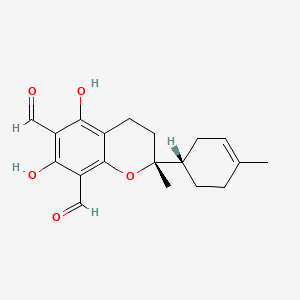
Anticandidal agent-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anticandidal agent-1 is a compound known for its potent antifungal properties, particularly against Candida species. Candida species are opportunistic fungi that can cause infections in immunocompromised individuals. The compound has garnered significant attention due to its effectiveness in combating fungal infections, which are a major concern in both clinical and industrial settings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticandidal agent-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the use of benzimidazole and thiazole pharmacophore groups, which are known for their antifungal activity . The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the consistency and efficacy of the final product.
化学反応の分析
Types of Reactions
Anticandidal agent-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
科学的研究の応用
Anticandidal agent-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying antifungal mechanisms and developing new antifungal agents.
Biology: Investigated for its effects on fungal cell walls and membranes, as well as its interactions with other cellular components.
Medicine: Explored for its potential use in treating fungal infections, particularly in immunocompromised patients.
Industry: Utilized in the development of antifungal coatings and materials to prevent fungal contamination.
作用機序
The mechanism of action of Anticandidal agent-1 involves disrupting the cell wall and membrane integrity of Candida species. The compound targets key enzymes involved in the biosynthesis of ergosterol, a crucial component of the fungal cell membrane . By inhibiting these enzymes, this compound compromises the structural integrity of the cell membrane, leading to cell lysis and death.
類似化合物との比較
Similar Compounds
Voriconazole: An azole derivative with a pyrimidine group, widely used as an antifungal agent.
Fluconazole: Another azole antifungal agent, commonly used to treat Candida infections.
Nystatin: A polyene antifungal agent, effective against a broad range of fungal species.
Uniqueness
Anticandidal agent-1 is unique due to its dual pharmacophore structure, combining benzimidazole and thiazole groups . This structural feature enhances its antifungal activity and makes it a promising candidate for further development as a therapeutic agent.
特性
分子式 |
C19H22O5 |
|---|---|
分子量 |
330.4 g/mol |
IUPAC名 |
(2R)-5,7-dihydroxy-2-methyl-2-[(1S)-4-methylcyclohex-3-en-1-yl]-3,4-dihydrochromene-6,8-dicarbaldehyde |
InChI |
InChI=1S/C19H22O5/c1-11-3-5-12(6-4-11)19(2)8-7-13-16(22)14(9-20)17(23)15(10-21)18(13)24-19/h3,9-10,12,22-23H,4-8H2,1-2H3/t12-,19-/m1/s1 |
InChIキー |
SEJWGAQEXOTTLH-CWTRNNRKSA-N |
異性体SMILES |
CC1=CC[C@H](CC1)[C@]2(CCC3=C(C(=C(C(=C3O2)C=O)O)C=O)O)C |
正規SMILES |
CC1=CCC(CC1)C2(CCC3=C(C(=C(C(=C3O2)C=O)O)C=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



